molecular formula C10H11N3O2 B13248348 2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl- CAS No. 705923-01-9

2,4-Imidazolidinedione, 5-(aminomethyl)-5-phenyl-

Cat. No.: B13248348
CAS No.: 705923-01-9
M. Wt: 205.21 g/mol
InChI Key: CWIYMYIWIWQJNM-UHFFFAOYSA-N
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Description

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an aminomethyl group and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate. This intermediate then undergoes cyclization with formaldehyde and ammonia to yield the desired imidazolidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine derivatives with different substituents.

    Substitution: The aminomethyl and phenyl groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring.

Scientific Research Applications

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Muscimol: An isoxazole derivative with similar structural features.

    5-(aminomethyl)-2-furancarboxylic acid: A furan derivative with an aminomethyl group.

    5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: An indole derivative with similar functional groups.

Uniqueness

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific imidazolidine ring structure and the presence of both aminomethyl and phenyl groups

Properties

CAS No.

705923-01-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c11-6-10(7-4-2-1-3-5-7)8(14)12-9(15)13-10/h1-5H,6,11H2,(H2,12,13,14,15)

InChI Key

CWIYMYIWIWQJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CN

Origin of Product

United States

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